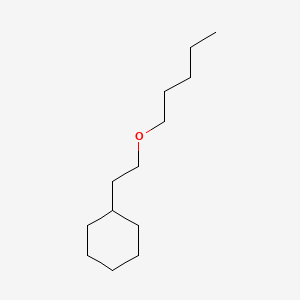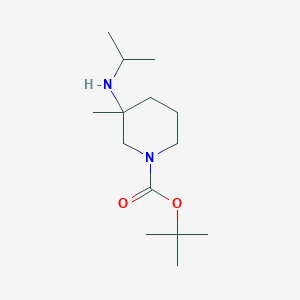![molecular formula C15H10BrN3O5S B13953395 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 531517-33-6](/img/structure/B13953395.png)
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10BrN3O5S . This compound contains several functional groups, including a bromine atom, a nitro group, a benzoyl group, and a carbamothioylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting with the nitration of benzene to introduce the nitro group. This is followed by bromination to add the bromine atom. The benzoyl group is then introduced through Friedel-Crafts acylation. Finally, the carbamothioylamino group is added through a series of substitution reactions .
Industrial production methods for this compound typically involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. These methods require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .
Chemical Reactions Analysis
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The benzoyl group can participate in condensation reactions to form more complex molecules
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and acyl chlorides for Friedel-Crafts acylation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of nitro and bromine groups on biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid include:
4-Bromo-2-nitrobenzoic acid: Lacks the carbamothioylamino group, making it less versatile in certain reactions.
2-Bromo-5-nitrobenzoyl chloride: Contains a chloride group instead of the carbamothioylamino group, affecting its reactivity.
4-Nitrobenzoic acid: Lacks both the bromine and carbamothioylamino groups, making it less reactive in halogenation and substitution reactions
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
531517-33-6 |
|---|---|
Molecular Formula |
C15H10BrN3O5S |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
4-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10BrN3O5S/c16-12-6-5-10(19(23)24)7-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25) |
InChI Key |
URFCKVKITRPIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


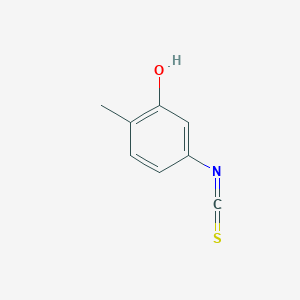
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

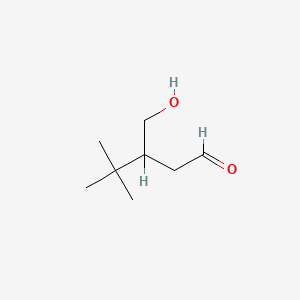
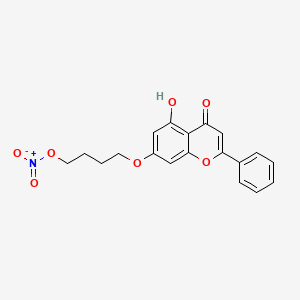
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
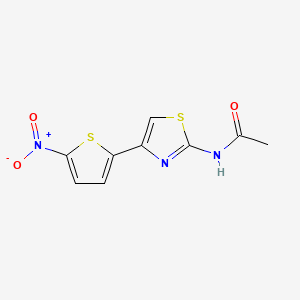
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
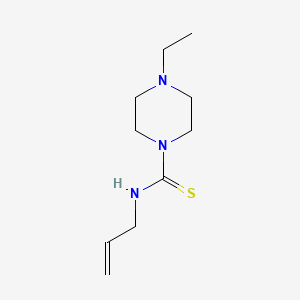

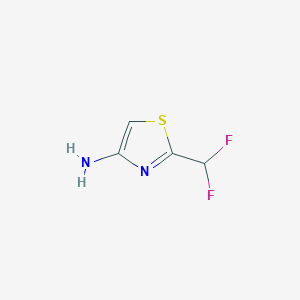
![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
